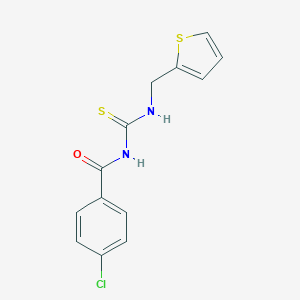
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide, also known as MDPV, is a designer drug that belongs to the cathinone class of compounds. MDPV is a potent psychostimulant that has gained popularity among drug users due to its euphoric and stimulating effects. MDPV has been classified as a Schedule I controlled substance in the United States, indicating that it has no accepted medical use and a high potential for abuse. Despite its illicit status, MDPV has been the subject of extensive scientific research due to its unique chemical structure and pharmacological profile.
Mecanismo De Acción
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide acts as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This mechanism of action is similar to that of other psychostimulants such as cocaine and amphetamines. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide also has affinity for the norepinephrine and serotonin transporters, leading to increased release of these neurotransmitters as well. The combined effects of increased dopamine, norepinephrine, and serotonin release contribute to the euphoric and stimulating effects of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine, norepinephrine, and serotonin release, 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to increase heart rate and blood pressure, leading to potential cardiovascular complications. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has also been shown to cause hyperthermia and dehydration, potentially leading to kidney damage and other health complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has several advantages and limitations for use in laboratory experiments. One advantage is its potent psychostimulant effects, which make it useful for investigating the neurobiological mechanisms of addiction and reward. However, the potential for abuse and toxicity of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide make it difficult to use in clinical research studies. Additionally, the complex synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide makes it difficult to obtain and study in a laboratory setting.
Direcciones Futuras
There are several future directions for research on 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide. One area of interest is the potential therapeutic applications of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide for psychiatric disorders such as ADHD. Another area of interest is the development of new drugs based on the chemical structure of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide that may have improved pharmacological profiles and fewer side effects. Additionally, research on the potential long-term effects of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide use on the brain and body is needed to better understand the risks associated with this drug.
Métodos De Síntesis
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide can be synthesized through a variety of methods, including the condensation of 3,4-methylenedioxyphenyl-2-propanone with 2-phenyl-2-propanolamine, or the reduction of 3,4-methylenedioxyphenyl-2-propanone with sodium borohydride followed by the reaction with 2-phenylethylamine. The synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been the subject of extensive scientific research due to its unique pharmacological profile and potential therapeutic applications. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to have high affinity for the dopamine transporter, leading to increased dopamine release in the brain. This mechanism of action is similar to that of other psychostimulants such as cocaine and amphetamines. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C18H21NO2/c1-14-7-6-10-17(13-14)21-15(2)18(20)19-12-11-16-8-4-3-5-9-16/h3-10,13,15H,11-12H2,1-2H3,(H,19,20) |
Clave InChI |
MVZGXHAWJDGWLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC=C1)OC(C)C(=O)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)



![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)


![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)

![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)

![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)